

# Application Notes: Dofetilide for hERG Channel Assays

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Compound of Interest		
Compound Name:	LY 97119	
Cat. No.:	B1675722	Get Quote

Product Name: Dofetilide (Substitute for LY 97119)

Catalogue Number: N/A

CAS Number: 115256-11-6

Molecular Formula: C19H27N3O5S2

Molecular Weight: 441.56 g/mol

Application: Selective hERG Potassium Channel Blocker

Audience: Researchers, scientists, and drug development professionals.

## **Description**

Dofetilide is a potent and selective inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid component of the delayed rectifier potassium current (IKr) in cardiomyocytes.[1][2][3][4] Due to its specific mechanism of action, Dofetilide serves as a crucial reference compound and positive control in preclinical safety assays designed to assess the potential of new chemical entities to induce QT interval prolongation and cardiac arrhythmias.[5][6] These application notes provide detailed protocols for the use of Dofetilide in both electrophysiological and radioligand binding hERG channel assays.

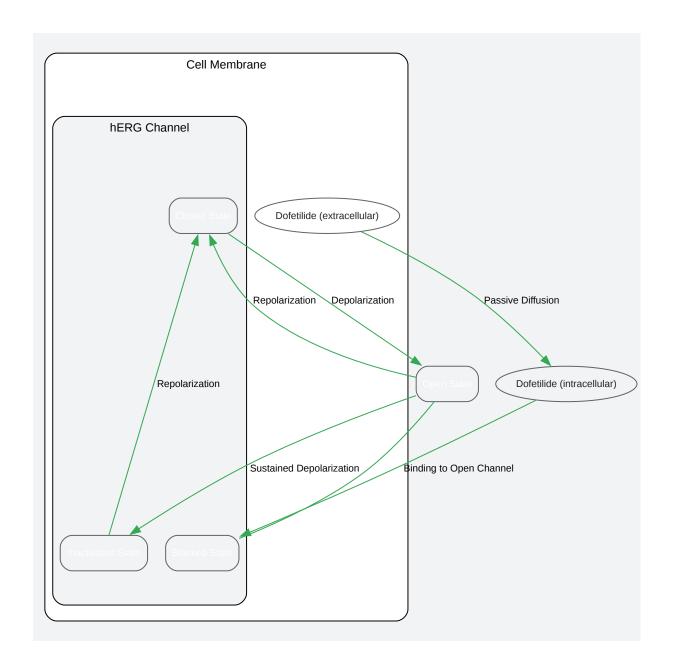




## **Mechanism of Action**

Dofetilide exhibits high-affinity block of the hERG channel by binding to the open state of the channel from the intracellular side.[7] This interaction obstructs the flow of potassium ions, thereby delaying the repolarization phase of the cardiac action potential.[4] The primary binding site for Dofetilide is located within the pore region of the hERG channel.[3] Its action as a slow-onset/slow-offset open channel blocker at nanomolar concentrations makes it a reliable tool for studying hERG channel pharmacology.[7]





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Mechanism of Dofetilide Action on the hERG Channel.

# **Quantitative Data Summary**



The inhibitory potency of Dofetilide on the hERG channel can vary depending on the assay methodology and experimental conditions. The following tables summarize the half-maximal inhibitory concentration ( $IC_{50}$ ) and dissociation constant (Kd) values obtained from various studies.

Table 1: Electrophysiological Data for Dofetilide

Assay Type	Cell Line	Temperature (°C)	IC <sub>50</sub> (nM)	Reference(s)
Automated Patch Clamp	HEK293	37	7	[6][8]
Manual Patch Clamp	HEK293	37	4 - 15	[9]
Whole-cell Patch Clamp	HEK293	Room Temperature	12	[7]
Two- microelectrode Voltage Clamp	Xenopus oocytes	Room Temperature	320	[1]
Thallium Flux Assay	U2OS	Room Temperature	139	[10]

Table 2: Radioligand Binding Data for Dofetilide

Ligand	Preparation	Temperatur e (°C)	Kd (nM)	Bmax (pmol/mg protein)	Reference(s
[³H]dofetilide	HEK293 Membranes	25	22.3	8.92	

# **Experimental Protocols**

# Protocol 1: Automated Whole-Cell Patch Clamp Electrophysiology



This protocol is designed to determine the IC<sub>50</sub> of Dofetilide on hERG channels stably expressed in HEK293 cells using an automated patch-clamp system.

#### Materials:

- HEK293 cells stably expressing the hERG channel
- Cell culture medium (e.g., DMEM with 10% FBS)
- External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 Glucose, 10 HEPES; pH
   7.4 with NaOH
- Internal solution (in mM): 130 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH 7.2 with KOH
- Dofetilide stock solution (e.g., 10 mM in DMSO)
- Automated patch-clamp system and corresponding consumables

### Procedure:

- Cell Preparation: Culture HEK293-hERG cells to 70-90% confluency. On the day of the
  experiment, detach cells using a non-enzymatic solution, wash with external solution, and
  resuspend to the desired concentration for the automated patch-clamp system.
- System Setup: Prime the fluidics of the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.
- Compound Preparation: Prepare serial dilutions of Dofetilide in the external solution from the stock solution. A typical concentration range would be 0.1 nM to 1 μM. Include a vehicle control (e.g., 0.1% DMSO in external solution).
- Data Acquisition:
  - o Obtain whole-cell recordings with stable seal resistance (>500 MΩ) and access resistance (<20 MΩ).



- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a
  holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to
  activate and then inactivate the channels, and a repolarizing step to -50 mV for 2 seconds
  to measure the peak tail current.
- Record baseline currents in the external solution.
- Apply the different concentrations of Dofetilide sequentially, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
- Data Analysis:
  - Measure the peak tail current at -50 mV for each Dofetilide concentration.
  - Normalize the current at each concentration to the baseline current to calculate the percentage of inhibition.
  - Plot the percentage of inhibition against the logarithm of the Dofetilide concentration and fit the data to the Hill equation to determine the IC<sub>50</sub> value.

Automated Patch Clamp Workflow for hERG Assay.

## Protocol 2: [3H]dofetilide Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of test compounds for the hERG channel using membranes from HEK293 cells stably expressing hERG.[11]

#### Materials:

- Membrane preparations from HEK293-hERG cells
- [3H]dofetilide (specific activity ~70-90 Ci/mmol)
- Binding buffer: 50 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl<sub>2</sub>; pH 7.4
- Unlabeled Dofetilide (for non-specific binding determination)
- Test compounds



- 96-well filter plates (e.g., GF/B or GF/C)
- Scintillation cocktail and microplate scintillation counter

#### Procedure:

- Reaction Setup: In a 96-well plate, add the following in order:
  - Binding buffer
  - Test compound at various concentrations or unlabeled Dofetilide (10 μM final concentration for non-specific binding) or vehicle (for total binding).
  - [3H]dofetilide (final concentration ~2-5 nM).
  - HEK293-hERG membrane preparation (10-20 μg of protein per well).
- Incubation: Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach binding equilibrium.
- Filtration: Rapidly filter the reaction mixture through the filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters three times with ice-cold binding buffer.
- Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Fit the data using a one-site competition binding equation to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.



Radioligand Binding Assay Workflow.

## **Disclaimer**

The provided information is for research use only. Due to the lack of publicly available data for "LY 97119," the well-characterized hERG blocker Dofetilide has been used as a substitute to generate these application notes and protocols. Researchers should validate these protocols for their specific experimental conditions.

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